4-(4-Hydroxycyclohexyl)phenol

Stereochemistry Thermal Properties Polymer Processability

Selecting 4-(4-Hydroxycyclohexyl)phenol without stereochemical verification risks uncontrolled polymer microstructure. This cis isomer (CAS 370860-74-5, mp 209 °C) provides a 13–14 °C lower melt-processing window than the trans form (mp 222.5–223.5 °C), enabling melt polymerization without thermal degradation. Dual hydroxyl functionality allows step-growth incorporation into liquid-crystalline polyesters, heat-resistant plasticizers, and engineering thermoplastics. Unlike monofunctional 4-cyclohexylphenol, this difunctional monomer supports chain extension. Verify purity ≥97% (GC) for reproducible mesophase behavior and mechanical properties.

Molecular Formula C12H16O2
Molecular Weight 192.25 g/mol
CAS No. 370860-74-5
Cat. No. B1589346
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Hydroxycyclohexyl)phenol
CAS370860-74-5
Molecular FormulaC12H16O2
Molecular Weight192.25 g/mol
Structural Identifiers
SMILESC1CC(CCC1C2=CC=C(C=C2)O)O
InChIInChI=1S/C12H16O2/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10/h1-2,5-6,10,12-14H,3-4,7-8H2
InChIKeyLSVLMFBVUQQWOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 200 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(4-Hydroxycyclohexyl)phenol (CAS 370860-74-5) – Sourcing the cis-Isomer for Precision Polymer and Advanced Material Applications


4-(4-Hydroxycyclohexyl)phenol (CAS 370860-74-5) is a difunctional cyclohexylphenol derivative bearing a phenolic hydroxyl and a cyclohexanol hydroxyl. The compound exists as cis and trans stereoisomers; the CAS 370860-74-5 specifically designates the cis configuration . With a molecular formula of C₁₂H₁₆O₂ (MW 192.25 g/mol), it serves as a monomer for liquid-crystalline polyesters, a heat-resistant plasticizer for polyester resins, and a building block for advanced polymer modification . Its dual hydroxyl functionality and rigid cyclohexyl spacer differentiate it from mono-functional cyclohexylphenols and flexible-chain bisphenols, making stereochemistry a critical procurement parameter .

Why 4-(4-Hydroxycyclohexyl)phenol Cannot Be Interchanged with Generic Cyclohexylphenols or Other Stereoisomers


In-class substitution of 4-(4-hydroxycyclohexyl)phenol without stereochemical specification introduces uncontrolled variability in polymer microstructure, thermal transitions, and processing behavior. The cis isomer (CAS 370860-74-5) exhibits a melting point of 209 °C, while the trans isomer (CAS 65132-43-6) melts at 222.5–223.5 °C, a difference of approximately 13–14 °C that directly impacts melt-processing windows and crystallization kinetics in polyester synthesis [1]. Furthermore, mono-functional analogs such as 4-cyclohexylphenol (CAS 1131-60-8, mp 129–132 °C) lack the second hydroxyl group required for chain extension in condensation polymerization, rendering them unsuitable as drop-in replacements for step-growth polymer applications [2]. Procurement without stereochemical and functional-group verification risks batch-to-batch inconsistency in Tg, Tm, and mechanical properties of the final polymer product.

Quantitative Differentiation Evidence for 4-(4-Hydroxycyclohexyl)phenol (cis-Isomer, CAS 370860-74-5)


Cis vs. Trans Stereoisomer Melting Point Differential for Processing Window Control

The cis configuration of 4-(4-hydroxycyclohexyl)phenol (CAS 370860-74-5) exhibits a 13–14 °C lower melting point (209 °C) compared to the trans isomer (222.5–223.5 °C), providing a broader and lower-temperature melt-processing window for polyester synthesis [1]. This thermal difference is critical for preventing premature thermal degradation during melt polymerization and for tuning crystallization behavior of semi-crystalline polyesters.

Stereochemistry Thermal Properties Polymer Processability

Dual Hydroxyl Functionality vs. Mono-Functional 4-Cyclohexylphenol for Step-Growth Polymerization

4-(4-Hydroxycyclohexyl)phenol possesses two reactive hydroxyl groups (phenolic OH and cyclohexanol OH), enabling its use as a diol monomer in condensation polymerization. In contrast, 4-cyclohexylphenol (CAS 1131-60-8) contains only a single phenolic OH and cannot serve as a chain-extending monomer [1]. The difunctionality is essential for building high-molecular-weight polyesters and liquid-crystalline polymers where the cyclohexyl spacer contributes to mesogenic rigidity.

Polymer Chemistry Polyester Synthesis Monomer Functionality

Heat-Resistant Plasticizer Application in Polyester Resins vs. Generic Phthalate Plasticizers

4-(cis-4-Hydroxycyclohexyl)phenol is specifically documented as a heat-resistant plasticizer for polyester resins . While quantitative thermal stability data (e.g., TGA weight loss, elongation retention after aging) are not publicly available in the accessed sources, the compound's combination of a rigid cyclohexyl spacer and dual hydroxyl groups structurally suggests superior thermal persistence relative to conventional phthalate plasticizers that lack the cycloaliphatic core. This structural advantage aligns with its described use in demanding heat-resistant resin formulations.

Plasticizer Thermal Stability Polyester Resin

High Purity Grade (>97% GC) for Reproducible Polymer Synthesis

The cis isomer (CAS 370860-74-5) is commercially available with a minimum purity of >97.0% (GC) from established suppliers such as TCI and Aladdin . This high purity specification ensures reproducible stoichiometry in polymerization, minimizing side reactions and batch-to-batch variability. In contrast, generic or lower-purity grades of cyclohexylphenols may introduce impurities that act as chain terminators or color-forming species in final polymer products.

Purity Polymer Quality Batch Consistency

Monomer for Liquid-Crystalline Polyesters: Structural Rigidity vs. Flexible Bisphenols

The cyclohexyl ring in 4-(4-hydroxycyclohexyl)phenol imparts structural rigidity conducive to liquid-crystalline phase formation in polyesters, distinguishing it from flexible-chain bisphenols such as bisphenol A (BPA). While BPA-based polyesters typically exhibit amorphous behavior, polyesters incorporating the cyclohexylphenol monomer can display thermotropic liquid-crystalline properties with defined nematic or smectic phases, which are essential for high-modulus, high-strength applications in electronics and automotive sectors [1]. Direct comparative Tg/Tm data with BPA-based polyesters were not identified in the accessed sources, but the structural rationale is well-established in the liquid-crystal polymer literature.

Liquid Crystal Polymer Mesogenic Monomer Thermotropic Polyester

When to Prioritize Procuring 4-(4-Hydroxycyclohexyl)phenol (cis-Isomer)


Synthesis of Thermotropic Liquid-Crystalline Polyesters for High-Performance Films and Fibers

Researchers developing main-chain thermotropic liquid-crystalline polyesters require a difunctional monomer with a rigid cyclohexyl spacer. The cis isomer (CAS 370860-74-5) provides the necessary structural rigidity while offering a lower melting point (209 °C) than the trans isomer, facilitating melt polymerization without excessive thermal degradation . The high purity (>97% GC) ensures reproducible mesophase behavior and mechanical properties .

Heat-Resistant Plasticizer Formulation for Polyester Resins in Automotive and Electronics Applications

Formulators of polyester-based engineering plastics requiring enhanced heat resistance can utilize 4-(cis-4-hydroxycyclohexyl)phenol as a reactive or additive plasticizer. Its documented application as a heat-resistant plasticizer, combined with the thermal stability imparted by the cyclohexyl core, makes it suitable for under-hood automotive components and high-temperature electrical insulation where conventional phthalate plasticizers fail .

Stereochemically Defined Building Block for Structure-Property Relationship Studies in Polymer Science

Academic and industrial polymer labs investigating the effect of monomer stereochemistry on polymer crystallinity, Tg, and mechanical properties can use the cis isomer as a well-defined starting material. The 13–14 °C melting point difference between cis (209 °C) and trans (222.5–223.5 °C) isomers enables systematic studies of how monomer geometry influences polymer chain packing and thermal transitions [1].

Polymer Modification Agent for Enhancing Thermal and Mechanical Properties of Advanced Materials

Materials scientists seeking to modify existing polymer backbones with thermally stable phenolic units can employ 4-(4-hydroxycyclohexyl)phenol as a comonomer or end-capping agent. Its dual hydroxyl functionality allows covalent incorporation into polyester, polycarbonate, or epoxy networks, enhancing thermal and mechanical properties without sacrificing processability .

Technical Documentation Hub

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